5-methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione
Overview
Description
5-Methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of cyclic compounds containing active methylene groups with thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution (1:1 ratio) as a three-component system . The reaction is typically carried out under reflux conditions for a few hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing anti-cancer and anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Another heterocyclic compound with a similar fused ring system.
Thiazolo[4,5-d]pyrimidine: A compound with a thiazole ring fused to a pyrimidine ring.
Uniqueness
5-Methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to the presence of a thiophene ring fused to a pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
5-methyl-4a,7a-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-3-2-12-6-4(3)5(10)8-7(11)9-6/h2,4,6H,1H3,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIVEMWRSUTCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C1C(=O)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601177795 | |
Record name | 4a,7a-Dihydro-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019108-07-6 | |
Record name | 4a,7a-Dihydro-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019108-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4a,7a-Dihydro-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601177795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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